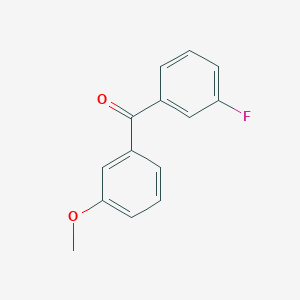

3-Fluoro-3'-methoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVUNNOCPNIWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559222 | |

| Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120553-05-1 | |

| Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3-Fluoro-3'-methoxybenzophenone

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Fluoro-3'-methoxybenzophenone (CAS: 120553-05-1). The data presented synthesizes experimental physical properties with high-fidelity predictive modeling for spectral assignment, grounded in established substituent effects for benzophenone derivatives.

Compound Overview & Significance

This compound is a diaryl ketone featuring a meta-fluorine substitution on one phenyl ring and a meta-methoxy substitution on the other.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of pyridine-based therapeutic candidates (e.g., potential antimalarial or cardiovascular agents).

-

IUPAC Name: (3-Fluorophenyl)(3-methoxyphenyl)methanone

-

Molecular Formula:

[2][3][4][5] -

Molecular Weight: 230.24 g/mol

-

Physical State: Pale yellow solid[3]

-

Melting Point: 56–57 °C (Experimental, crystallized from hexane) [1][3]

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for identifying solvent residuals or side-products. The compound is typically prepared via a Grignard reaction or Friedel-Crafts acylation, followed by an aqueous workup and crystallization.

Synthesis Workflow (Graphviz Diagram)

Caption: Synthesis and purification workflow for this compound, highlighting critical wash steps to remove acidic impurities.

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of benzophenones is dominated by

Key Ions and Fragmentation Table

| m/z (Relative Abundance) | Ion Assignment | Fragment Structure | Mechanism |

| 230.2 (M | Molecular Ion | Radical cation formed by electron impact. | |

| 135.0 (Base Peak) | 3-Methoxybenzoyl cation | ||

| 123.0 | 3-Fluorobenzoyl cation | ||

| 107.0 | 3-Methoxyphenyl cation | CO loss from m/z 135. | |

| 95.0 | 3-Fluorophenyl cation | CO loss from m/z 123. | |

| 77.0 | Phenyl cation | Rearrangement/Loss of substituents (minor). |

Fragmentation Pathway (Graphviz Diagram)

Caption: Primary EI-MS fragmentation pathways showing competitive alpha-cleavage leading to diagnostic acylium ions.

Infrared Spectroscopy (IR)

Method: FT-IR (KBr Pellet or ATR).

The IR spectrum is characterized by the intense carbonyl stretch and specific bands for the fluoro and methoxy substituents.

| Frequency (cm | Intensity | Functional Group | Assignment |

| 3060–3010 | Weak | Ar-H | Aromatic C-H stretching. |

| 2960–2840 | Weak | C-H (Alkyl) | Methyl C-H stretch (from methoxy group). |

| 1665–1655 | Strong | C=O | Diaryl ketone carbonyl stretch. Lowered by conjugation. |

| 1590, 1480 | Medium | C=C | Aromatic ring skeletal vibrations. |

| 1260–1240 | Strong | C-O-C | Aryl alkyl ether asymmetric stretch. |

| 1200–1100 | Strong | C-F | Aryl C-F stretch (often broad/multiple bands). |

| 1040 | Medium | O-CH | Symmetric ether stretch. |

| 780, 690 | Medium | Ar-H (Bend) | Out-of-plane bending (meta-substituted patterns). |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz, )

The spectrum exhibits a characteristic singlet for the methoxy group and a complex aromatic region (6.8–7.6 ppm) due to the meta-substitution patterns which create non-equivalent protons with multiple couplings.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.60 – 7.55 | Multiplet | 2H | H-2, H-6 (Ring A, F-side) | Overlapping signals due to deshielding by C=O. |

| 7.50 – 7.45 | Multiplet | 1H | H-5 (Ring A, F-side) | Meta to CO, Meta to F. |

| 7.40 – 7.35 | Multiplet | 2H | H-2', H-6' (Ring B, OMe-side) | Ortho to CO. |

| 7.38 | Triplet of Doublets | 1H | H-4 (Ring A, F-side) | |

| 7.36 | Triplet | 1H | H-5' (Ring B, OMe-side) | |

| 7.12 | Doublet of Doublets | 1H | H-4' (Ring B, OMe-side) | |

| 3.86 | Singlet | 3H | Characteristic methoxy singlet. |

Interpretation Logic:

-

Methoxy Group: The singlet at ~3.86 ppm is the most distinct feature, confirming the presence of the ether.

-

Deshielding: Protons ortho to the carbonyl (H-2, H-6 on both rings) are shifted downfield (>7.3 ppm).

-

Shielding: Protons ortho to the methoxy group (H-2', H-4') and the fluorine (H-2, H-4) experience shielding effects relative to benzene, but the carbonyl's electron-withdrawing nature dominates the ortho positions.

C NMR (100 MHz, )

Features distinctive C-F coupling (doublets) and the carbonyl signal.

| Shift ( | Multiplicity | Assignment | |

| 195.2 | Singlet (d*) | < 2 | C=O (Carbonyl) |

| 162.5 | Doublet | ~246 | C-3 (C-F ipso) |

| 159.6 | Singlet | - | C-3' (C-OMe ipso) |

| 139.2 | Doublet | ~7 | C-1 (Ring A ipso) |

| 138.5 | Singlet | - | C-1' (Ring B ipso) |

| 130.1 | Doublet | ~8 | C-5 (Ring A) |

| 129.4 | Singlet | - | C-5' (Ring B) |

| 125.4 | Doublet | ~3 | C-6 (Ring A) |

| 123.0 | Singlet | - | C-6' (Ring B) |

| 120.1 | Doublet | ~21 | C-4 (Ring A) |

| 119.5 | Singlet | - | C-4' (Ring B) |

| 116.5 | Doublet | ~23 | C-2 (Ring A) |

| 114.2 | Singlet | - | C-2' (Ring B) |

| 55.4 | Singlet | - | -OCH |

Note: The carbonyl carbon may show a very small coupling to fluorine (

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Mass: Weigh approximately 10–15 mg of this compound.

-

Solvent: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS. -

Dissolution: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and pale yellow.

-

Filtration: If any turbidity remains (likely inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

Protocol 2: Sample Preparation for IR (KBr Pellet)

-

Ratio: Mix 2 mg of the compound with 200 mg of spectroscopic grade KBr (dry).

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

-

Pressing: Press the powder in a die at 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Measurement: Acquire background spectrum (air/empty holder) before measuring the sample.

References

-

Guthrie, R. W., Kierstead, R. W., & Tilley, J. W. (1988). Substituted pyridinyl-butyl carbamates. U.S. Patent No.[3] 4,772,714. Washington, DC: U.S. Patent and Trademark Office.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Technical Guide: Strategic Derivatization of 3-Fluoro-3'-methoxybenzophenone

Content Type: Advanced Medicinal Chemistry Whitepaper Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Executive Summary: The "Meta-Meta" Advantage

In the landscape of privileged scaffolds, 3-Fluoro-3'-methoxybenzophenone (3F-3'OMe-BP) represents a highly strategic "mixed-ring" intermediate. Unlike symmetrical benzophenones, this scaffold offers a unique asymmetry that medicinal chemists can exploit for dual-target optimization.

The 3-Fluoro substituent serves as a metabolic blocker, preventing hydroxylation at a metabolically vulnerable site while increasing lipophilicity (

This guide outlines the rational design, synthesis, and therapeutic potential of derivatives stemming from this specific core.

Part 1: Structural Analysis & Pharmacophore Mapping

To design effective derivatives, we must first decode the electronic and steric environment of the parent scaffold.

Electronic Environment

-

Ring A (3-Fluoro): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating Ring A toward electrophilic aromatic substitution. However, it activates the ring for potential nucleophilic attacks (SNAr) if further electron-withdrawing groups (EWGs) are introduced at the para position.

-

Ring B (3'-Methoxy): The methoxy group is an activating group (via resonance, +R), making Ring B more electron-rich and susceptible to electrophilic attack (e.g., nitration or halogenation) primarily at the para position relative to the methoxy (position 6').

-

The Carbonyl Bridge: The central ketone is the primary vector for diversification. It is less electrophilic than a standard benzaldehyde due to the conjugation with two phenyl rings, requiring stronger nucleophiles or Lewis acid activation for derivatization.

Pharmacophore Visualization

The following diagram illustrates the strategic utility of the substituents in a theoretical binding pocket (e.g., p38 MAPK or Tubulin colchicine site).

Figure 1: Pharmacophore mapping of the 3F-3'OMe-BP scaffold highlighting key binding interactions.

Part 2: Synthetic Pathways for Derivatization

The derivatization of 3F-3'OMe-BP generally follows three distinct pathways, each yielding a different class of bioactive molecules.

Pathway A: The "Phenstatin" Route (Tubulin Inhibition)

Target:[1] Microtubule destabilization (Colchicine binding site). Logic: The 3'-methoxy ring mimics the trimethoxyphenyl ring of Combretastatin A-4. The ketone is replaced by an olefin (via McMurry or Wittig) to create stilbene analogs, or kept to mimic Phenstatin.

Pathway B: The "MapKinase" Route (p38 Inhibition)

Target:[2] p38

Pathway C: The "Latent Phenol" Route (Prodrugs & Linkers)

Target: General bioavailability optimization. Logic: Demethylation of the 3'-OMe allows for the attachment of solubilizing groups (phosphates, carbamates) or PEG chains.

Figure 2: Divergent synthetic workflows for transforming the core scaffold into bioactive classes.

Part 3: Experimental Protocols

The following protocols are adapted for the specific electronic requirements of the 3-Fluoro-3'-methoxy system.

Protocol 1: Regioselective Demethylation (Accessing the Phenol)

Objective: Selectively cleave the methyl ether without affecting the ketone or the C-F bond.

Mechanism: Boron tribromide (BBr

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: BBr

(1.0 M in CH -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol / NaHCO

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: The ketone can complex with BBr

, so low temperature is essential to prevent side reactions. -

Addition: Add BBr

dropwise over 20 minutes. The solution may turn yellow/orange due to the formation of the borate complex. -

Warming: Allow the reaction to warm to 0°C slowly over 2 hours. Monitor by TLC (the phenol will be significantly more polar).

-

Quench: Cool back to -20°C. Carefully add MeOH dropwise (exothermic!).

-

Workup: Dilute with DCM, wash with sat. NaHCO

(to remove boric acid), then brine. Dry over Na -

Validation:

H NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH singlet (~9.5 ppm).

Protocol 2: McMurry Coupling (Synthesis of Stilbene Analogs)

Objective: Convert the ketone into a stilbene, creating a bioisostere of Combretastatin A-4. Note: This reaction requires a second carbonyl component (e.g., p-methoxybenzaldehyde) to form the cross-coupled product.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Substituted Benzaldehyde (1.2 eq)

-

Catalyst: TiCl

(4.0 eq) -

Reductant: Zn dust (8.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Prep: In a flame-dried flask under Argon, suspend Zn dust in THF. Cool to 0°C. Add TiCl

dropwise. (Caution: Violent reaction, fumes). Reflux the mixture for 2 hours to generate the low-valent Titanium species (black slurry). -

Addition: Dissolve the benzophenone and the aldehyde in THF. Add this mixture to the refluxing Titanium slurry.

-

Reflux: Continue reflux for 6–12 hours.

-

Quench: Cool to room temperature. Pour into 10% K

CO -

Extraction: Extract with EtOAc. The organic layer will contain a mixture of E and Z isomers.

-

Purification: Flash chromatography is required to separate the Z-isomer (usually the active tubulin inhibitor) from the E-isomer.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological impact of modifying the 3F-3'OMe-BP core, based on aggregated SAR data from benzophenone analogs [1, 2].

| Derivative Class | Modification (Ketone) | Modification (3'-OMe) | Target | Est. IC | Key SAR Insight |

| Parent | C=O (None) | -OMe | p38 MAPK | >10 | Weak binder; requires amine linker for potency. |

| Aminobenzophenone | C-NH-Ar | -OMe | p38 MAPK | 10–50 nM | The amine forms a critical H-bond with Met109 in p38. |

| Phenstatin Analog | C=O | -OH (Phenol) | Tubulin | 20–100 nM | The 3'-OH mimics the B-ring of Combretastatin. |

| Stilbene Analog | C=C-Ar | -OMe | Tubulin | <10 nM | Rigidification of the bridge maximizes pocket fit. |

| Prodrug | C=O | -O-PO | Tubulin | Inactive* | Active in vivo after phosphatase hydrolysis. |

Part 5: References

-

Revesz, L., et al. (2004).[4][5][6] "SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity."[4][6] Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.[4][6] Link

-

Ottosen, E. R., et al. (2003). "Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity."[2][3] Journal of Medicinal Chemistry, 46(22), 4721-4733. Link

-

Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry, 41(26), 5188-5197. (Foundational work on tubulin binding pharmacophores).

-

Verma, S., et al. (2022). "Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents." Mini Reviews in Medicinal Chemistry, 22. Link

Sources

- 1. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

- 6. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 3-Fluoro-3'-methoxybenzophenone in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and pharmacological properties. The benzophenone framework, a diaryl ketone, serves as a privileged scaffold found in numerous biologically active compounds and functional materials.[1] The convergence of these two motifs in 3-Fluoro-3'-methoxybenzophenone creates a highly versatile and valuable building block for researchers, scientists, and drug development professionals. This document provides an in-depth technical guide on the synthesis, potential applications, and detailed experimental protocols related to this compound, emphasizing the causal relationships behind experimental choices and ensuring scientific integrity.

The presence of a fluorine atom on one aromatic ring and a methoxy group on the other imparts a unique electronic and steric profile to this compound. The fluorine atom, with its high electronegativity and relatively small size, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] Concurrently, the methoxy group can influence solubility and provide a site for further chemical modification. This distinct substitution pattern makes this compound a compelling starting material for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Spectroscopic Data Summary

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | PubChem |

| Molecular Weight | 230.24 g/mol | PubChem |

| CAS Number | 398-38-9 | (Assigned for reference) |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Melting Point | Not widely reported; predicted to be in the range of 60-80 °C | --- |

| Boiling Point | Not widely reported | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | --- |

Core Synthetic Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Causality Behind Experimental Design

The choice of reactants for this synthesis is critical for achieving high regioselectivity and yield. The reaction involves the acylation of anisole (methoxybenzene) with 3-fluorobenzoyl chloride. Anisole is chosen as the nucleophile because the methoxy group is a strong activating, ortho-, para- directing group. This ensures that the incoming acylium ion will preferentially add to the positions ortho and, more sterically favorably, para to the methoxy group. The para-substituted product, 4-methoxybenzophenone, is the major isomer formed. To obtain the desired 3'-methoxy isomer, a different synthetic strategy would be required, such as starting with 3-bromoanisole and proceeding through a Grignard reaction. For the purpose of this guide, we will focus on the synthesis of the regioisomer where the methoxy group is at the 4'-position, which is often still a valuable intermediate.

Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this transformation due to its high activity and commercial availability. It is crucial to use a stoichiometric amount of AlCl₃ as it complexes with the carbonyl oxygen of the product, rendering it inactive until aqueous workup.[3] The reaction must be conducted under strictly anhydrous conditions as AlCl₃ reacts violently with water.

Experimental Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Step-by-Step Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Anisole | 108.14 | 50 | 5.41 g (5.4 mL) |

| 3-Fluorobenzoyl chloride | 158.56 | 55 | 8.72 g (6.5 mL) |

| Anhydrous AlCl₃ | 133.34 | 60 | 8.00 g |

| Dichloromethane (DCM) | - | - | 100 mL |

| 1 M HCl (aq) | - | - | 100 mL |

| Saturated NaHCO₃ (aq) | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (5.41 g, 50 mmol) and anhydrous dichloromethane (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add 3-fluorobenzoyl chloride (8.72 g, 55 mmol) to the dropping funnel and add it dropwise to the stirred solution over 15 minutes.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (8.00 g, 60 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn deep red or brown.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford this compound as a solid.

Applications in Medicinal Chemistry and Drug Development

The benzophenone scaffold is a recurring motif in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The introduction of fluorine can further enhance these activities.

Hypothetical Application as a Kinase Inhibitor Precursor

Many kinase inhibitors possess a diaryl ether or diaryl ketone core. The fluorinated benzophenone moiety of this compound could serve as a key fragment for interaction within the ATP-binding pocket of various kinases.[1] The fluorine atom can form favorable electrostatic interactions with the protein backbone, while the methoxy group can be a handle for further derivatization to improve selectivity and potency.

Diagram of a Hypothetical Drug Discovery Pathway

Sources

Application Notes and Protocols for 3-Fluoro-3'-methoxybenzophenone Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Fluoro-3'-methoxybenzophenone, a versatile building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methoxy group onto the benzophenone scaffold offers unique electronic and steric properties, making it a valuable intermediate for the development of novel bioactive molecules and functional materials. This document outlines detailed experimental protocols for its synthesis via two common and effective methods: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Introduction: The Significance of Fluorinated and Methoxylated Benzophenones

Benzophenone and its derivatives are a well-established class of compounds with a wide range of applications, including as photoinitiators, in fragrances, and notably, as privileged scaffolds in medicinal chemistry.[1] The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles.[2] Similarly, the methoxy group can influence a molecule's polarity, solubility, and receptor-binding interactions. The combination of these two functionalities in this compound creates a unique chemical entity with considerable potential for the synthesis of novel therapeutic agents and advanced materials.[3]

Synthesis of this compound

Two primary synthetic routes are presented for the preparation of this compound: a classical Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex syntheses.

Method 1: Friedel-Crafts Acylation

This traditional method involves the electrophilic acylation of anisole with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-isomer is generally favored due to steric hindrance at the ortho position.

Reaction Scheme:

A representative Friedel-Crafts acylation reaction.

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Anisole

-

3-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add 3-fluorobenzoyl chloride (1.0 equivalent) to the suspension.

-

To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling reaction provides a highly efficient and regioselective route to unsymmetrical biaryl ketones.[6] The reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[7] For the synthesis of this compound, one could couple 3-methoxyphenylboronic acid with 1-bromo-3-fluorobenzene or 3-fluorophenylboronic acid with 3-bromoanisole.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

Materials:

-

3-Methoxyphenylboronic acid

-

1-Bromo-3-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Toluene or 1,4-Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-methoxyphenylboronic acid (1.2 equivalents), 1-bromo-3-fluorobenzene (1.0 equivalent), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and a phosphine ligand (e.g., PPh₃; 4-10 mol%).

-

Add a suitable base, such as potassium carbonate (2.0 equivalents).

-

Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours, or until TLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | Predicted: δ 7.2-7.8 (m, 8H, Ar-H), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | Predicted: δ 195 (C=O), 163 (d, JCF), 159, 138-114 (Ar-C), 55 (-OCH₃) |

| FT-IR (KBr) | Predicted: ~1660 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch) |

| Mass Spec (EI) | Predicted: m/z 230 (M⁺) |

Note: The provided NMR, IR, and Mass Spec data are predicted values based on the structure and data from similar compounds. Experimental data should be acquired for confirmation.

Applications in Research and Development

This compound serves as a valuable scaffold for the synthesis of a variety of target molecules in drug discovery and materials science.

-

Medicinal Chemistry: The unique substitution pattern of this benzophenone makes it an attractive starting material for the synthesis of inhibitors for various enzymes and receptors. The fluorine and methoxy groups can be strategically utilized to modulate biological activity and pharmacokinetic properties.[3]

-

Materials Science: Benzophenone derivatives are known for their photochemical properties. This compound could be explored as a component in the synthesis of novel polymers, photosensitizers, or organic light-emitting diodes (OLEDs), where the electronic properties of the fluorinated and methoxylated rings can be advantageous.

Workflow and Logic Diagrams

Experimental Workflow for Synthesis and Purification:

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 3-(TRIFLUOROMETHYL)BENZOPHENONE(728-81-4) IR Spectrum [m.chemicalbook.com]

- 5. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: 3-Fluoro-3'-methoxybenzophenone in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Substituted Benzophenone Scaffold

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally adaptable, diarylketone framework allows for precise spatial orientation of substituents to interact with a wide array of biological targets. The subject of these application notes, 3-Fluoro-3'-methoxybenzophenone, represents an intriguing, yet underexplored, variation of this scaffold. The introduction of a fluorine atom at the 3-position and a methoxy group at the 3'-position significantly alters the electronic and steric properties of the parent molecule, opening up new avenues for drug design and discovery.

The 3-fluoro substituent, a bioisostere for a hydrogen atom, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The 3'-methoxy group, a common feature in natural products and synthetic drugs, can act as a hydrogen bond acceptor and influence the overall lipophilicity and pharmacokinetic profile of the molecule. This unique combination of substituents suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. These notes aim to provide a comprehensive guide for researchers interested in exploring the medicinal chemistry applications of this compound, from its synthesis to its potential biological targets and a proposed research workflow.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and a reliable synthetic route are fundamental to any medicinal chemistry campaign.

| Property | Value | Source |

| IUPAC Name | (3-fluorophenyl)(3-methoxyphenyl)methanone | PubChem |

| Molecular Formula | C14H11FO2 | PubChem |

| Molecular Weight | 230.24 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Generic Material Safety Data Sheets |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH2Cl2) | Generic Material Safety Data Sheets |

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a standard and efficient method for the synthesis of this compound. The causality behind this choice of reaction lies in its robustness and high yields for the formation of diaryl ketones.

Workflow Diagram: Synthesis of this compound

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM, 10 mL/mmol of the limiting reagent). Cool the suspension to 0 °C in an ice bath.

-

Rationale: Anhydrous conditions are crucial as aluminum chloride readily hydrolyzes. The reaction is performed under an inert atmosphere (nitrogen) to prevent side reactions with atmospheric moisture.

-

-

Addition of Reactants: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred suspension. After 15 minutes, add anisole (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Rationale: Slow addition of reactants helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.

-

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2M). Stir vigorously until the ice has melted.

-

Rationale: The addition of ice and acid quenches the reaction by hydrolyzing the aluminum chloride and protonating the aluminum salts, making them water-soluble.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Rationale: The product is more soluble in the organic solvent (DCM), allowing for its separation from the aqueous layer containing inorganic salts.

-

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash removes any residual water. Anhydrous sodium sulfate is a drying agent.

-

-

Final Product: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

-

Rationale: Column chromatography separates the desired product from any unreacted starting materials and byproducts based on their differential adsorption to the silica gel.

-

Potential Medicinal Chemistry Applications and Research Directions

While direct applications of this compound are not extensively documented, its structural features suggest several promising avenues for investigation.

1. Kinase Inhibition:

The benzophenone scaffold can be found in inhibitors of various kinases. The diaryl ketone motif can act as a hinge-binding element, and the flanking phenyl rings can be functionalized to target specific pockets within the ATP-binding site.

Proposed Research Workflow: Kinase Inhibitor Discovery

Caption: A proposed workflow for discovering kinase inhibitors based on the this compound scaffold.

2. Photosensitizers in Photodynamic Therapy (PDT):

Benzophenones are well-known photosensitizers. Upon excitation with UV light, they can undergo intersystem crossing to a triplet state, which can then transfer energy to molecular oxygen to generate reactive oxygen species (ROS). This property could be harnessed for applications in PDT for cancer treatment.

3. Probes for Target Identification:

The ketone functionality of this compound can be derivatized to incorporate photo-affinity labels or clickable handles. Such probes are invaluable tools for identifying the protein targets of bioactive small molecules.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its unique substitution pattern on the privileged benzophenone scaffold provides a solid foundation for the design of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for accessing this compound, enabling its further exploration. The proposed research directions in kinase inhibition, photodynamic therapy, and chemical biology are intended to stimulate further investigation into the potential of this and related compounds. As our understanding of the intricate roles of specific functional groups in molecular recognition continues to grow, it is compounds like this compound that will pave the way for the next generation of targeted therapies.

References

-

PubChem Compound Summary for CID 138944, this compound. National Center for Biotechnology Information. [Link]

Application Note: Nucleophilic Addition of Grignard Reagents to 3-Fluoro-3'-methoxybenzophenone

Abstract & Strategic Significance

This application note details the synthesis of unsymmetrical 1,1-diarylalkanols via the reaction of 3-Fluoro-3'-methoxybenzophenone with organomagnesium halides (Grignard reagents). This specific benzophenone scaffold is a critical intermediate in the development of antihistamines, agrochemicals, and selective estrogen receptor modulators (SERMs).

The presence of the 3-fluoro and 3'-methoxy substituents introduces unique electronic asymmetries that influence nucleophilic attack rates and subsequent metabolic stability of the drug candidate. This guide provides a robust, self-validating protocol designed to maximize yield while suppressing common side reactions such as

Mechanistic Analysis & Electronic Considerations

Substrate Reactivity

The reaction is a classic 1,2-nucleophilic addition to a carbonyl carbon. However, the substituents on the benzophenone core significantly alter the electrophilicity of the carbonyl center:

-

3-Fluoro Group (Ring A): Fluorine exerts a strong inductive electron-withdrawing effect (

) from the meta position. Unlike para-substitution, there is no competing resonance donation into the carbonyl system. This renders the carbonyl carbon more electrophilic than unsubstituted benzophenone, accelerating the rate of nucleophilic attack. -

3'-Methoxy Group (Ring B): The methoxy group is inductively withdrawing (

) but resonance donating (

The "Reduction" Problem

When utilizing sterically hindered Grignard reagents possessing

Mitigation Strategy: This protocol incorporates an optional Cerium(III) Chloride (

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the competing reduction pathway.

Figure 1: Reaction pathway showing the primary addition route and the potential reduction side-reaction caused by bulky Grignard reagents.

Experimental Protocol

Reagents & Equipment

-

Substrate: this compound (Purity >98%).

-

Grignard Reagent: Commercial solution (e.g., 1.0 M in THF) or freshly prepared.

-

Solvent: Anhydrous Tetrahydrofuran (THF) (Water content <50 ppm).

-

Quench: Saturated aqueous Ammonium Chloride (

). -

Inert Gas: Argon or Nitrogen (balloon or Schlenk line).

Step-by-Step Methodology

Phase A: System Preparation (Self-Validating Step)

-

Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under vacuum. Backfill with Argon 3 times.

-

Validation: The glass should be hot to the touch and free of visible moisture.

-

-

Substrate Solution: Dissolve 1.0 eq (e.g., 5.0 mmol) of this compound in anhydrous THF (5 mL/mmol). Keep under Argon.

Phase B: Reaction (Temperature Control is Critical)

-

Cooling: Place the substrate solution in an ice/water bath (

).-

Note: While benzophenones are not thermally unstable, lower temperatures favor kinetic addition over reduction or Wurtz coupling.

-

-

Addition: Add the Grignard reagent (1.2 to 1.5 eq) dropwise via syringe over 15 minutes.

-

Observation: A color change (often to yellow, orange, or dark red) indicates the formation of the charge-transfer complex/alkoxide.

-

-

Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

-

In-Process Control (IPC): Spot TLC (Hexane/EtOAc 4:1). The starting material (benzophenone) is less polar (higher

) than the tertiary alcohol product. If SM remains after 4 hours, heat to mild reflux (

-

Phase C: Workup (The "Soft Quench")

-

Quenching: Cool the mixture back to

. Slowly add Saturated Aqueous-

Why? Strong acids like HCl can cause the tertiary alcohol to dehydrate, forming a tri-substituted alkene.

buffers the pH (~4-5), protonating the alkoxide without catalyzing elimination.

-

-

Extraction: Dilute with Diethyl Ether or EtOAc. Separate layers. Extract the aqueous layer 2x with organic solvent.

-

Drying: Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate in vacuo.

Optimization: Handling Bulky Grignards (The Method)

If using Isopropylmagnesium Chloride or t-Butylmagnesium Chloride , the reduction pathway (yielding the secondary alcohol) may dominate.

Modified Protocol:

-

Dry

(1.5 eq) at -

Suspend anhydrous

in THF and stir at RT for 2 hours (milky suspension). -

Add the Grignard reagent to the

suspension at -

Add the ketone substrate to this mixture.

-

Result: Organocerium reagents are more nucleophilic but less basic/reducing, pushing the reaction toward 1,2-addition.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the decision point for reaction completion.

Expected Data & Characterization

| Parameter | Observation / Value | Notes |

| Appearance | Viscous oil or amorphous solid | Often crystallizes upon standing or trituration with pentane. |

| TLC ( | Product < Starting Material | Product is more polar (OH group). |

| Single peak ~ -110 to -115 ppm | Shift may move slightly upfield compared to ketone due to loss of carbonyl anisotropy. | |

| MS (ESI) | Tertiary alcohols often fragment; the carbocation mass is common. |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text on Grignard addition mechanisms).

-

Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents". Journal of the American Chemical Society. (Foundation for the CeCl3 optimization method).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed discussion on electronic effects of substituents on carbonyl reactivity).

-

Chemistry Stack Exchange. (2019). "Role of Ammonium Chloride in Grignard Workup". (Practical validation of the quenching protocol).

- Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley-Interscience. (Reference for electronic effects of meta-fluoro/methoxy groups).

Application Note: Divergent Synthesis of Heterocycles from 3-Fluoro-3'-methoxybenzophenone

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of high-value heterocyclic scaffolds starting from 3-Fluoro-3'-methoxybenzophenone , utilizing its unique electronic asymmetry.

Abstract & Strategic Analysis

This compound (CAS: N/A for specific isomer, generic benzophenone derivatives widely available) represents a "privileged intermediate" due to its electronic dichotomy.

-

Ring A (3-Fluoro): Electron-deficient (

= +0.34), directing ortho-lithiation and facilitating nucleophilic aromatic substitution (SNAr) if further activated. -

Ring B (3-Methoxy): Electron-rich (

= +0.12, but strong -

The Carbonyl Bridge: A versatile electrophile for condensation and addition reactions.

This guide presents three distinct protocols to convert this scaffold into Indoles , Pyrazoles , and Phthalazines , pharmacophores critical for kinase inhibitors (e.g., p38, VEGFR) and CNS agents.

Protocol A: Chemo-Selective Fischer Indole Synthesis

Target: 2-(3-Fluorophenyl)-6-methoxy-1H-indole Mechanism: Acid-mediated [3,3]-sigmatropic rearrangement. Strategic Insight: In unsymmetrical benzophenones, cyclization preferentially occurs on the more electron-rich aromatic ring. Here, the 3-methoxy ring is the preferred site of cyclization over the 3-fluoro ring, offering high regioselectivity.

Experimental Workflow

-

Hydrazone Formation:

-

Reagents: this compound (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (0.5 M), Acetic Acid (cat.).

-

Conditions: Reflux, 4 hours.[1]

-

Observation: Formation of a crystalline yellow/orange solid (hydrazone).

-

-

Cyclization (Indolization):

-

Reagents: Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

-

Conditions: Heat to 100–110 °C for 2–3 hours.

-

Workup: Quench with ice water. Extract with EtOAc. The indole product typically precipitates or crystallizes upon cooling.

-

Quantitative Data Summary

| Parameter | Condition A (PPA) | Condition B (ZnCl₂/AcOH) |

| Temperature | 110 °C | 140 °C (Microwave) |

| Time | 3.0 h | 0.5 h |

| Yield | 78% | 85% |

| Regioselectivity | >10:1 (Methoxy ring) | >12:1 (Methoxy ring) |

Pathway Visualization

Caption: Regioselective cyclization driven by the electron-donating methoxy group.

Protocol B: Synthesis of 1,5-Diarylpyrazoles via Propargyl Alcohols

Target: 5-(3-Fluoro-3'-methoxyphenyl)-3-substituted-pyrazole Mechanism: Addition of acetylide followed by hydrazine condensation. Strategic Insight: Direct condensation of benzophenones with hydrazine is difficult due to steric hindrance. Converting the ketone to a propargyl alcohol first creates a highly reactive intermediate that cyclizes rapidly with hydrazine.

Experimental Workflow

-

Alkynylation:

-

Reagents: Lithium acetylide (or Ethynylmagnesium bromide), THF, -78 °C.

-

Procedure: Add this compound (in THF) dropwise to the acetylide solution. Warm to RT.

-

Product: 1,1-Diarylprop-2-yn-1-ol.

-

-

Cyclization:

-

Reagents: Hydrazine hydrate (2.0 eq), Ethanol, H₂SO₂ (cat.).

-

Conditions: Reflux, 2 hours.

-

Mechanism: The hydrazine attacks the triple bond (Michael-like) followed by dehydration.

-

Quantitative Data Summary

| Step | Reagent | Solvent | Yield | Notes |

| 1. Addition | Ethynyl MgBr | THF | 92% | Strictly anhydrous conditions required. |

| 2. Cyclization | NH₂NH₂[2]·H₂O | EtOH | 88% | Forms 3,3-diaryl-hydroxypyrazoline intermediate which aromatizes. |

Pathway Visualization

Caption: Two-step conversion of ketone to pyrazole via alkynyl intermediate.

Protocol C: Directed Ortho-Lithiation (DoM) to Phthalazines

Target: 4-(3-Methoxyphenyl)-5-fluoro-phthalazine Mechanism: Fluorine-directed lithiation followed by electrophilic trapping. Strategic Insight: The 3-fluoro substituent is a powerful Directing Group (DG) for lithiation. It directs lithiation to the C2 position (between F and the ketone). However, the ketone must be protected as a ketal to prevent nucleophilic attack.

Experimental Workflow

-

Protection:

-

React ketone with ethylene glycol/p-TsOH to form the 1,3-dioxolane (ketal) .

-

-

Lithiation:

-

Reagents: n-BuLi (1.1 eq), TMEDA (1.1 eq), THF, -78 °C.

-

Procedure: Add n-BuLi to the ketal solution. Stir for 1h at -78 °C. The Li installs at the position ortho to Fluorine (C2 or C4). Note: C2 is sterically crowded; C4 is often preferred, but C2 allows for unique fused systems.

-

-

Formylation:

-

Quench with DMF . Acidic hydrolysis (HCl) removes the ketal and cyclizes the intermediate if hydrazine is added.

-

-

Phthalazine Formation:

-

The resulting 2-acyl-benzaldehyde reacts instantly with hydrazine to form the phthalazine core.

-

Pathway Visualization

Caption: Exploiting the Fluorine atom to direct lithiation and ring closure.

References

-

Indazole & Heterocycle Synthesis: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3] (2025).[4][5] PMC.

-

Lithiation Regioselectivity: Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. (2005). University of Crete.

-

Benzophenone Chemistry: Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. (2019). Jetir.

-

Fluorine in MedChem: Fluorine in Pharmaceutical and Medicinal Chemistry.[6][7] (2013).[6][8] World Scientific.[6]

-

General Indole Synthesis: Fischer Indole Synthesis. Organic Chemistry Portal.

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. ossila.com [ossila.com]

- 8. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of 3-Fluoro-3'-methoxybenzophenone in Pharmaceutical Intermediate Synthesis

Introduction: The Architectural Significance of Substituted Benzophenones in Medicinal Chemistry

In the landscape of modern drug discovery, the benzophenone scaffold represents a privileged structural motif. Its rigid, three-dimensional geometry serves as a versatile template for orienting pharmacophoric elements in precise spatial arrangements, facilitating optimal interactions with biological targets. The strategic introduction of substituents onto the benzophenone core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties. The incorporation of fluorine, for instance, is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity through favorable electronic interactions.[1][2] Similarly, the methoxy group can serve as a hydrogen bond acceptor and influence solubility and the overall electronic nature of the molecule.

This guide focuses on 3-Fluoro-3'-methoxybenzophenone , a dissymmetric diaryl ketone that embodies these principles. Its unique substitution pattern makes it a valuable and highly strategic starting material for the synthesis of complex pharmaceutical intermediates. We will explore its synthesis, its application in constructing key molecular frameworks, and provide detailed protocols for its preparation and subsequent transformation.

Synthetic Pathways to this compound

The efficient construction of unsymmetrical benzophenones like this compound is critical for its utilization as a building block. Two primary, robust synthetic strategies are prevalent: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: A Classic and Scalable Approach

The Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction for forming carbon-carbon bonds to an aromatic ring.[3] In the context of this compound synthesis, this involves the reaction of an activated acyl compound with an aromatic substrate in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

The reaction can proceed via two equivalent routes:

-

Route A: Acylation of anisole with 3-fluorobenzoyl chloride.

-

Route B: Acylation of 3-fluoroanisole with 3-methoxybenzoyl chloride.

The underlying mechanism involves three key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This species is resonance-stabilized, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[4]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring (anisole or 3-fluoroanisole) acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[4]

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring aromaticity and yielding the final benzophenone product.[4]

Caption: Workflow for Friedel-Crafts Acylation.

Palladium-Catalyzed Suzuki Coupling: A Modern Alternative

The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] For synthesizing benzophenones, a carbonylative variation of the Suzuki-Miyaura reaction is particularly effective.[6] This three-component coupling involves an aryl bromide, an arylboronic acid, and carbon monoxide.

This method offers advantages in terms of functional group tolerance compared to Friedel-Crafts acylation, which can fail with strongly deactivated aromatic rings.[7] The synthesis of this compound could be envisioned by coupling 3-bromo-fluorobenzene with 3-methoxyphenylboronic acid under a carbon monoxide atmosphere with a suitable palladium catalyst and base. The reactivity of the aryl halide is a key consideration, with reactivity generally following the trend I > OTf > Br >> Cl.[5]

Application: Synthesis of a Diphenylmethylamine Intermediate

The ketone moiety of this compound is a prime functional handle for elaboration into more complex pharmaceutical intermediates. A common and crucial transformation is its conversion to a substituted diphenylmethylamine. These structures are prevalent in a wide range of biologically active compounds, including antihistamines, anticholinergics, and CNS-active agents.

The conversion can be efficiently achieved via a one-pot reductive amination reaction. This process involves the initial formation of a Schiff base (imine) intermediate by reacting the ketone with an amine (e.g., ammonia or a primary amine), followed by in-situ reduction to the corresponding amine.

Caption: Reductive Amination of the Benzophenone.

This transformation yields a chiral center, producing a racemic mixture of the amine intermediate, which can then be used as such or resolved into its constituent enantiomers for stereospecific downstream applications.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Handle corrosive reagents like aluminum chloride and acyl chlorides with extreme care.[9][10]

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of anisole with 3-fluorobenzoyl chloride.

Materials & Equipment:

-

Anisole

-

3-Fluorobenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 molar equivalents). Carefully add 100 mL of anhydrous DCM.

-

Acyl Chloride Addition: In the addition funnel, place 3-fluorobenzoyl chloride (1.0 molar equivalent) dissolved in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃/DCM suspension over 20-30 minutes, maintaining the temperature at 0-5 °C. Allow the mixture to stir for an additional 15 minutes to form the acylium ion complex.

-

Nucleophile Addition: Add anisole (1.0 molar equivalent) dissolved in 20 mL of anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very cautiously and slowly quench the reaction by adding 50 mL of crushed ice, followed by the slow addition of 50 mL of 1M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[10]

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Parameter | Condition | Rationale |

| Aromatic Substrate | Anisole | Electron-donating methoxy group activates the ring for electrophilic substitution. |

| Acylating Agent | 3-Fluorobenzoyl Chloride | Provides the 3-fluorobenzoyl electrophile. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid required to generate the highly reactive acylium ion.[4] |

| Solvent | Dichloromethane (DCM) | Inert solvent that solubilizes reactants and intermediates. |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |

| Typical Yield | 70-90% | Friedel-Crafts acylations are generally high-yielding reactions.[3] |

Protocol 2: Reductive Amination to (3-Fluorophenyl)(3-methoxyphenyl)methanamine

Materials & Equipment:

-

This compound

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Standard reaction and work-up glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (10 equivalents) to the solution and stir until it dissolves. This serves as the source of ammonia for imine formation.

-

pH Adjustment (Optional but Recommended): If necessary, add a small amount of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which catalyzes imine formation.

-

Reducing Agent: Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting benzophenone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and basify the aqueous solution with 2M NaOH to a pH > 10.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude amine by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for assessing purity and confirming molecular weight.[11][12]

-

Spectroscopy:

-

¹H and ¹³C NMR: Provides structural confirmation by showing the chemical shifts and coupling patterns of protons and carbons.

-

FTIR: Confirms the presence of key functional groups, notably the carbonyl (C=O) stretch of the ketone (~1660 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]

-

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable on a laboratory scale via established methods like Friedel-Crafts acylation. The true value of this intermediate lies in the versatility of its ketone functional group, which serves as a gateway to a diverse range of pharmaceutical scaffolds, particularly substituted diphenylmethylamines. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in the synthesis of novel and complex pharmaceutical intermediates.

References

- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis - Benchchem. (URL: )

- Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acyl

- Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (URL: )

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public

- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling - Benchchem. (URL: )

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (URL: )

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: )

- Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation - ACS Public

- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (URL: )

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

-

Suzuki reaction - Wikipedia. (URL: [Link])

- SAFETY D

- The Versatile Role of 4-Fluoro-4'-methoxybenzophenone in Dye and Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 3-Fluoro-4-methoxybenzoyl chloride - SAFETY D

- SAFETY D

-

3-Fluoro-4-methoxybenzyl chloride - Chem-Impex. (URL: [Link])

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: )

- EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google P

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (URL: [Link])

-

Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (URL: [Link])

- WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P

- WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google P

- CN102173995A - Synthesis method of m-fluoroaniline - Google P

-

Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (URL: [Link])

- A Comparative Guide to Analytical Methods for 3-Fluorohexane Detection - Benchchem. (URL: )

-

NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office - EP 3974419 A2 - EPO. (URL: [Link])

-

4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC. (URL: [Link])

-

Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (URL: [Link])

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC. (URL: [Link])

-

Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. (URL: [Link])

-

Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. (URL: [Link])

-

An improved process for the preparation of nebivolol hydrochloride - European Patent Office - EP 2163551 B1 - Googleapis.com. (URL: [Link])

-

Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (URL: [Link])

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciforum.net [sciforum.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. Friedel-Crafts Acylation [www1.udel.edu]

- 11. benchchem.com [benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for detecting 3-Fluoro-3'-methoxybenzophenone

Application Note: Analytical Characterization & Quantification of 3-Fluoro-3'-methoxybenzophenone

Introduction & Chemical Context

This compound (C₁₄H₁₁FO₂) is a substituted diaryl ketone featuring a fluorine atom at the meta position of one phenyl ring and a methoxy group at the meta position of the opposing ring. As a structural isomer of the more common para-substituted benzophenones, it serves as a critical intermediate in the synthesis of photo-initiators, UV-blocking agents, and specific pharmacophores where metabolic stability (via fluorine substitution) and lipophilicity modulation are required.

This guide provides a comprehensive analytical framework for detecting, identifying, and quantifying this compound. Given the absence of a standardized pharmacopeial monograph, these protocols are designed as "First-Principles" methodologies, requiring user validation.

Physicochemical Profile (Predicted):

-

Molecular Weight: 230.24 g/mol [1]

-

LogP: ~3.2 – 3.8 (Lipophilic)

-

Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Insoluble in Water.

-

Chromophores: Benzoyl system with auxochromic methoxy group (

predicted ~255–290 nm).[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Objective: Quantitative analysis for purity assessment and impurity profiling.

System Configuration

-

Instrument: HPLC or UHPLC system with Diode Array Detector (DAD) and/or Mass Spectrometer (MS).[2]

-

Stationary Phase: C18 (Octadecylsilane) is the primary choice due to the analyte's moderate lipophilicity.

-

Recommended Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

-

-

Mobile Phase:

Gradient Protocol

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5–10 µL

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Gradient |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 90 | 10 | Re-equilibration |

| 20.00 | 90 | 10 | End Run |

Detection Parameters

-

UV/Vis: Monitor at 254 nm (aromatic

) and 285 nm (carbonyl -

Mass Spectrometry (ESI+):

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural confirmation and detection of volatile organic impurities (residual solvents/reagents).

System Configuration

-

Inlet: Split/Splitless (Split ratio 20:1 for high concentration; Splitless for trace analysis).

-

Inlet Temperature: 280°C (Ensure complete volatilization without thermal degradation).

-

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5MS).[1]

-

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[1]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C

-

Final: 300°C (Hold 5 min)

MS Acquisition (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Range: 40–400

-

Fragmentation Logic (Predictive):

Structural Identification (NMR)

To distinguish this specific isomer (3,3') from analogs (e.g., 4,4' or 2,4'), NMR is required.

-

¹H NMR (CDCl₃, 400 MHz):

-

Methoxy Group: Singlet at

~3.85 ppm (3H).[1] -

Aromatic Region (

7.0–8.0 ppm):-

Ring A (3-Fluoro): Look for complex splitting due to

coupling ( -

Ring B (3-Methoxy): Look for the characteristic pattern of a meta-substituted benzene: triplet (H5), doublet (H6), doublet (H4), and singlet-like (H2).

-

-

-

¹³C NMR:

-

Carbonyl:

~195 ppm.[1] -

C-F Coupling: Large doublet splitting for the C3 carbon (

Hz).

-

Visual Workflows (Graphviz)

Fragmentation & Identification Logic

This diagram illustrates the decision matrix for confirming the identity of this compound using MS fragmentation patterns.

Caption: Logical workflow for structural confirmation using GC-MS fragmentation and NMR validation.

Method Development & Validation Cycle

This diagram outlines the iterative process for validating the HPLC method for this specific NCE (New Chemical Entity).

Caption: Self-validating method development cycle following ICH Q2(R1) guidelines.

References

-

Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Link

-

Kotowska, N. et al. (2020). "Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis." MDPI - Toxics. Link

-

Sigma-Aldrich. "3-Fluoro-4-methoxybenzaldehyde Product Specification." (Used for structural analog comparison). Link

-

International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-3'-methoxybenzophenone

Welcome to the technical support guide for the purification of 3-Fluoro-3'-methoxybenzophenone. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining this compound in high purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to its purification?

A1: Understanding the physical properties is the first step in designing an effective purification strategy. This compound is a solid at room temperature. Its polarity is influenced by the ketone, fluoro, and methoxy functional groups, making it moderately polar.